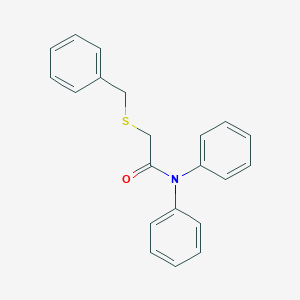![molecular formula C28H28N2O2 B303995 N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B303995.png)
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide, also known as BPV(Phen), is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) exerts its therapeutic effects by inhibiting the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) acts as a competitive inhibitor of PTPs, thereby modulating various signaling pathways involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Moreover, it has been found to have anti-angiogenic properties by inhibiting the formation of new blood vessels.
実験室実験の利点と制限
One of the main advantages of using N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) in lab experiments is its specificity and potency in inhibiting PTPs. Moreover, it has been found to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of using N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen), including the development of more potent and selective PTP inhibitors, the evaluation of its efficacy in animal models of various diseases, and the exploration of its potential use in combination with other therapeutic agents. Moreover, further studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects and to identify its potential targets in various signaling pathways.
Conclusion:
In conclusion, N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) is a promising chemical compound that has shown potential therapeutic applications in various fields. Its ability to inhibit PTPs and modulate various signaling pathways makes it an attractive candidate for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action and to evaluate its efficacy and safety in clinical trials.
合成法
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) can be synthesized through a multi-step process involving the reaction of 4-benzylpiperidine, benzaldehyde, and benzoyl chloride in the presence of a base and a catalyst. The final product is obtained through recrystallization and purification methods.
科学的研究の応用
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. In addition, N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide(Phen) has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
製品名 |
N-{1-[(4-benzyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide |
|---|---|
分子式 |
C28H28N2O2 |
分子量 |
424.5 g/mol |
IUPAC名 |
N-[(Z)-3-(4-benzylpiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H28N2O2/c31-27(25-14-8-3-9-15-25)29-26(21-23-12-6-2-7-13-23)28(32)30-18-16-24(17-19-30)20-22-10-4-1-5-11-22/h1-15,21,24H,16-20H2,(H,29,31)/b26-21- |
InChIキー |
AWDYISYQPHXNTF-QLYXXIJNSA-N |
異性体SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)/C(=C/C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
正規SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303912.png)
![3-amino-N-(2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303914.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B303915.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B303917.png)
![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B303918.png)

![3-amino-N,N-diphenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303921.png)
![3-amino-6-tert-butyl-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303922.png)
![3-amino-N,N-diphenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303924.png)
![3-amino-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B303925.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B303928.png)
![2-{[6-amino-3,5-dicyano-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B303929.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-2,5-pyrrolidinedione](/img/structure/B303932.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-piperidin-1-ylpyrrolidine-2,5-dione](/img/structure/B303936.png)